molecular formula C14H12F2O2 B3136534 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl CAS No. 41860-57-5

3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl

Cat. No. B3136534
CAS RN: 41860-57-5
M. Wt: 250.24 g/mol
InChI Key: UNUKTXFJTKSLGB-UHFFFAOYSA-N
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Description

“3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C14H12F2O2 . It is also known as 1,1’-Biphenyl, 3,3’-difluoro-4,4’-dimethoxy- .


Molecular Structure Analysis

The molecular weight of “3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is 250.24 . The structure of this compound includes two benzene rings linked together with difluoro and dimethoxy groups attached .


Physical And Chemical Properties Analysis

The melting point of “3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is 152-154 °C, and its boiling point is predicted to be 351.2±42.0 °C . The density is predicted to be 1.185±0.06 g/cm3 . The compound has a molecular weight of 250.24 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials, which include fluorinated components, have been explored for their applications in OLED devices. These materials are of interest due to their near-IR emission properties, which are enhanced by aggregation-induced emission (AIE). This makes them promising candidates for metal-free infrared emitters in OLED technology (Squeo & Pasini, 2020).

Environmental Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental impact and breakdown of these compounds. Fluorinated chemicals are known for their persistence and potential for bioaccumulation, leading to concerns over their environmental fate and the necessity for monitoring their degradation (Liu & Mejia Avendaño, 2013).

Drug Design

The incorporation of fluorinated substituents, such as the trifluoromethyl group, into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties. This suggests the value of fluorinated groups in enhancing the efficacy and safety profiles of pharmaceuticals (Thomas, 1969).

Environmental Pollution

The presence of fluorinated compounds like PCBs in the environment has been extensively reviewed, highlighting the need for monitoring and understanding their impact on human health and ecosystems. Despite their known toxicity, there is a gap in conclusive evidence linking PCB exposures to adverse health outcomes, which underlines the complexity of assessing the risks associated with these pollutants (Kimbrough, 1995).

Aqueous Media Reactions

The development of fluoroalkylation reactions in aqueous media represents an environmentally friendly approach to incorporating fluorinated groups into target molecules. This area of research is particularly relevant for the synthesis of new fluorinated building blocks for various applications, reflecting a trend towards greener chemical processes (Song et al., 2018).

properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUKTXFJTKSLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599544
Record name 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl

CAS RN

41860-57-5
Record name 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure for synthesis is briefly explained below. First, 2-fluoroanisole [1] is reacted with bromine to give 2-fluoro-4-bromoanisole [2], which is subsequently reacted with magnesium to give a compound [3] of Grignard reagent type. This compound is condensed with 2-fluoro-4-bromoanisole [2] in the presence of a palladium chloride catalyst to give 3,3'-difluoro-4,4'-dimethoxybiphenyl [4]. In this way, the biphenyl skeleton is formed. Then, the both terminals of 3,3'-difluoro- 4,4,-dimethoxybiphenyl [4] are demethylated by boron tribromide to give 3,3'-difluoro-4,4'-dimethoxybiphenyl [4]. One of the two hydroxyl groups in the compound [5] is blocked by acylation with acetic acid chloride to give a compound [6]. The remaining hydroxyl group in the compound [6] is alkylated with a halogenated alkyl having a specific chain length (p=6 to 15) to give a compound [7]. Finally, the compound [7] undergoes hydrolysis by an alkali catalyst (sodium hydroxide) to remove the acyl group. Thus there is obtained an unblocked compound [8], which is ready for coupling with a cyclohexane ring through an ester linkage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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